

Application Note: Scalable Synthesis of 5-Chloro-2-(thiazol-5-yl)pyridine

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Compound of Interest

Compound Name: 5-Chloro-2-(thiazol-5-yl)pyridine

Cat. No.: B15356938

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Executive Summary

This application note details a robust, scalable protocol for the production of **5-Chloro-2-(thiazol-5-yl)pyridine** (CAS: 1190219-55-6). This structural motif is a critical intermediate in the synthesis of neonicotinoid agrochemicals and specific kinase inhibitors.

While direct arylation of thiazole is chemically attractive, it frequently suffers from regioselectivity issues (C2 vs. C5 competition). To ensure strict regiochemical fidelity during scale-up, this guide utilizes a Suzuki-Miyaura cross-coupling strategy between 5-chloro-2-bromopyridine and thiazole-5-boronic acid pinacol ester. This route guarantees the formation of the Pyridine(C2)—Thiazole(C5) bond, eliminating the formation of regioisomeric byproducts common in C-H activation routes.

Route Selection & Mechanistic Rationale

The Regioselectivity Challenge

The thiazole ring possesses three nucleophilic sites, but its C-H acidity profile complicates direct coupling:

- C2 Position: Most acidic (pKa ~29) and kinetically active in direct arylation.

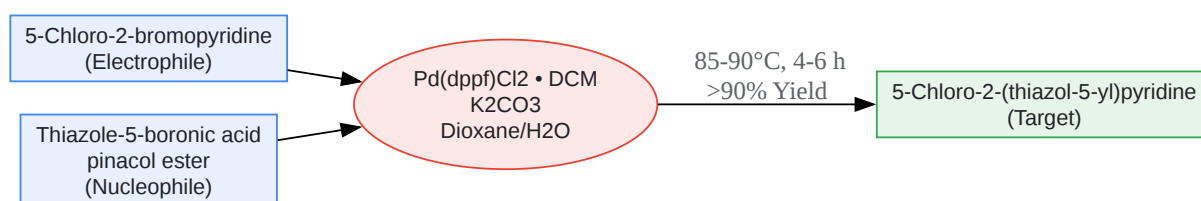
- C5 Position: Target site for this synthesis; less reactive than C2 in standard Pd-catalyzed C-H activation manifolds.

Attempting to couple 5-chloro-2-bromopyridine with unsubstituted thiazole via direct arylation typically yields a mixture of C2- and C5-arylated products, requiring difficult chromatographic separation.

The Solution: Suzuki-Miyaura Coupling

By employing thiazole-5-boronic acid pinacol ester, the reactive site is pre-installed at C5. This "hard-wires" the regiochemistry, forcing the palladium catalyst to form the bond exclusively at the desired position.

Reaction Scheme:



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Caption: Regioselective synthesis via Suzuki coupling, ensuring exclusive C2-C5 connectivity.

Detailed Experimental Protocol (100g Scale)

This protocol is designed for a 100g input of the limiting reagent. It is scalable to kilogram quantities with appropriate heat transfer management.

Materials & Stoichiometry

Component	Role	Equiv.	Mass / Volume	MW (g/mol)
5-Chloro-2-bromopyridine	Limiting Reagent	1.0	100.0 g	192.44
Thiazole-5-boronic acid pinacol ester	Coupling Partner	1.1	120.5 g	211.07
Potassium Carbonate (K ₂ CO ₃)	Base	2.5	179.5 g	138.21
Pd(dppf)Cl ₂ • DCM	Catalyst	0.02 (2 mol%)	8.5 g	816.64
1,4-Dioxane	Solvent	10 V	1000 mL	-
Water (Deionized)	Co-solvent	2.5 V	250 mL	-

Step-by-Step Procedure

Phase 1: Reaction Setup

- Vessel Preparation: Equip a 3-L three-necked round-bottom flask with a mechanical overhead stirrer (Teflon blade), a reflux condenser, a nitrogen inlet adapter, and a thermocouple probe.
- Charging: Charge the flask with 5-Chloro-2-bromopyridine (100.0 g) and Thiazole-5-boronic acid pinacol ester (120.5 g).
- Solvent Addition: Add 1,4-Dioxane (1000 mL). Start stirring at 150 RPM to dissolve solids.
- Degassing (Critical): Sparge the solution with nitrogen gas for 20 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.
- Catalyst & Base: Under a positive nitrogen flow, add Pd(dppf)Cl₂ • DCM (8.5 g). Then, add the solution of K₂CO₃ (179.5 g dissolved in 250 mL degassed water).

- Note: The mixture will turn biphasic. Efficient stirring is crucial.

Phase 2: Reaction & Monitoring

- Heating: Heat the mantle to reach an internal temperature of 85–90 °C.
 - Caution: Monitor for mild exotherm around 60 °C.
- Duration: Maintain reflux for 4–6 hours.
- IPC (In-Process Control): Sample 50 µL, quench in MeCN, and analyze by HPLC.
 - Target: < 1.0% remaining 5-Chloro-2-bromopyridine.

Phase 3: Workup & Purification

- Cooling: Cool the mixture to 25 °C.
- Filtration: Filter the mixture through a pad of Celite (20 g) to remove bulk palladium black. Rinse the pad with Ethyl Acetate (200 mL).
- Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.^{[1][2]} Extract the aqueous layer once with Ethyl Acetate (300 mL).
- Scavenging: Combine organics and wash with 5% L-Cysteine solution (or commercial metal scavenger like SiliaMetS® Thiol) to reduce Pd content to <20 ppm.
- Concentration: Dry organics over MgSO₄, filter, and concentrate under reduced pressure to a crude solid.
- Crystallization (Chromatography-Free):
 - Dissolve crude solid in hot Ethanol (5 V, 500 mL) at 70 °C.
 - Slowly add Water (2 V, 200 mL) while maintaining temperature.
 - Allow to cool slowly to room temperature, then to 0–5 °C for 2 hours.
- Isolation: Filter the off-white crystals. Wash with cold Ethanol/Water (1:1, 100 mL).

- Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92 g (83–90%) Purity: >98.5% (HPLC area %)

Process Safety & Hazard Analysis

Hazard	Risk Level	Mitigation Strategy
Palladium Sensitization	High	Handle all catalysts in a fume hood; use double gloving. Treat all waste as heavy metal waste.
Exotherm	Medium	The initiation of the Suzuki coupling can be exothermic. Ensure cooling capacity is available (ice bath) during the ramp-up phase.
Solvent Vapors	Medium	Dioxane is a suspected carcinogen and flammable. Use a closed system with a scrubber or efficient condenser.

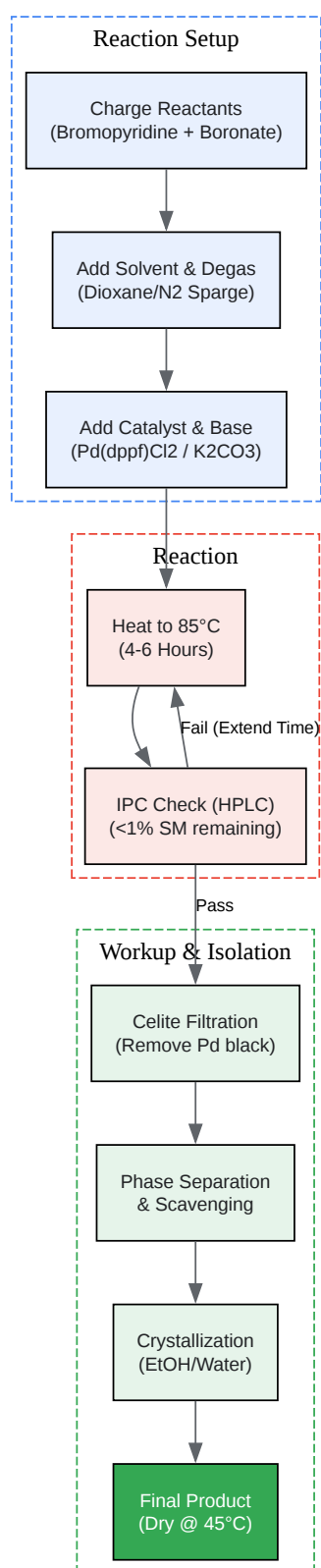
Analytical Quality Control

HPLC Method Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm.
- Retention Times (Approx):

- Thiazole-boronate: ~2.5 min
- 5-Chloro-2-bromopyridine: ~8.2 min
- Product: ~9.8 min

Process Workflow Diagram



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Caption: Operational workflow for the 100g scale-up batch.

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